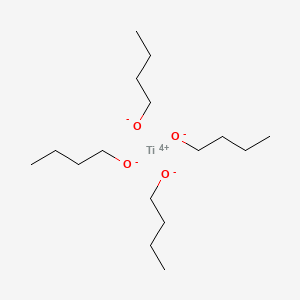
HEPES-Kalium-Salz
Übersicht
Beschreibung
Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, also known as 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid or HEPES, is a chemical substance with the molecular formula C8H18N2O4S . It is a hydrogen ion buffering agent that can maintain a constant pH range for an extended period .
Molecular Structure Analysis
The molecular weight of Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is 276.4 g/mol. The Hill formula for this compound is C8H18N2O4S .Physical And Chemical Properties Analysis
Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate has a molar mass of 238.30 g/mol . It is soluble in water . The useful pH range of this compound is 6.8-8.2, and it has a pKa of 7.5 at 25°C .Wissenschaftliche Forschungsanwendungen
Pufferung von Gewebekulturmedien
HEPES wird häufig zur Pufferung von Zellkulturmedien in Luft verwendet, um ein stabiles pH-Umfeld für das Zellwachstum und die Zellpflege zu gewährleisten .
Nanoporenherstellung und Elektrolytlösungen
Es dient als Puffermittel bei der Nanoporenherstellung, was für die Herstellung präziser Nanoporen zur molekularen Analyse entscheidend ist .
Komponente des Zell-Lyse-Puffers
HEPES-Kalium-Salz wird in Zell-Lyse-Puffern verwendet, um den Abbau von Zellen zur Extraktion von Proteinen oder anderen Zellbestandteilen zu erleichtern .
Elektrophorese- und Elektroporationsstudien
Es dient als Laufpuffer in der Gelelektrophorese und wird auch in Elektroporationsstudien verwendet, um DNA in Zellen einzuschleusen .
Proteinschutz bei Extraktionsprozessen
Der Puffer wird in Extraktionspuffern verwendet, um Proteinschäden während der Extraktion aus roten Blutkörperchen zu verhindern .
Komponente des Transfektionsmediums
HEPES-Medium, das this compound enthält, wird bei der Transfektion von Zellkulturen mit Plasmiden verwendet, was bei genetischen Studien und Manipulationen hilft .
Wirkmechanismus
Target of Action
HEPES potassium salt, also known as 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid potassium salt or Potassium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, primarily targets the pH levels in biological systems . It is a zwitterionic buffer that helps maintain a stable pH environment, particularly in cell culture media .
Mode of Action
HEPES potassium salt interacts with its target, the pH environment, by stabilizing the pH of the solution . This is achieved even when small amounts of acid or base are added . The compound’s buffering capacity allows it to resist changes in pH, thereby maintaining a stable environment for biological reactions .
Biochemical Pathways
The primary biochemical pathway affected by HEPES potassium salt is the regulation of pH in biological systems . By stabilizing the pH, HEPES potassium salt ensures that biochemical pathways can proceed at their optimal pH. This is particularly important in cell culture experiments, where pH stability is crucial for accurate results .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous biological systems. The impact of these properties on the bioavailability of HEPES potassium salt in a biological context remains to be fully elucidated.
Result of Action
The molecular and cellular effects of HEPES potassium salt’s action primarily involve the maintenance of a stable pH environment . This can influence various cellular functions, as pH can affect enzyme activity, protein structure, and ionization states of biochemical molecules. Recent studies have shown that HEPES potassium salt can be taken up by cells, which may have an impact on various cellular functions .
Action Environment
The action, efficacy, and stability of HEPES potassium salt can be influenced by environmental factors such as temperature and light. For instance, the buffering capacity of HEPES potassium salt can vary with temperature . Additionally, HEPES-containing medium upon light exposure has cytotoxic effects mainly due to the formation of H2O2 . Therefore, it is advised to keep solutions containing HEPES potassium salt in darkness as much as possible to prevent oxidation .
Safety and Hazards
Eigenschaften
IUPAC Name |
potassium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S.K/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWURIFKZTJGMFD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17KN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635730 | |
| Record name | Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82207-62-3 | |
| Record name | Potassium 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)



![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)